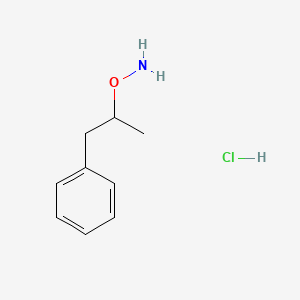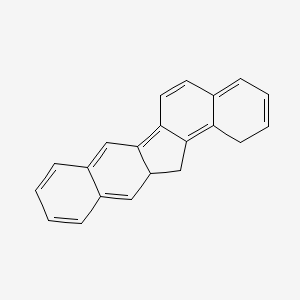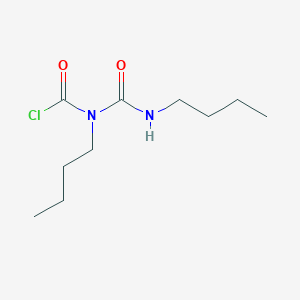
Butyl(butylcarbamoyl)carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(butylcarbamoyl)carbamyl chloride is a compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a butyl group. Carbamoyl chlorides are known for their reactivity and are used in various chemical syntheses, including the production of pesticides and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl(butylcarbamoyl)carbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R₂NH + COCl₂ \rightarrow R₂NCOCl + [R₂NH₂]Cl ] In this reaction, the amine reacts with phosgene to produce the carbamoyl chloride and an ammonium chloride byproduct .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and amines under controlled conditions to ensure safety and efficiency. The reactions are carried out in nonpolar organic solvents to maintain the solubility of the reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(butylcarbamoyl)carbamyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R₂NCOCl + H₂O \rightarrow R₂NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R₂NCOCl + R’OH + C₅H₅N \rightarrow R₂NC(O)OR’ + C₅H₅NHCl ]
Aminolysis: Reacts with amines to form ureas. [ R₂NCOCl + R’NH₂ \rightarrow R₂NC(O)NR’₂ + HCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamoyl chloride .
Major Products
The major products formed from these reactions include carbamic acids, carbamates, and ureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Butyl(butylcarbamoyl)carbamyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of pesticides and other agrochemicals
Wirkmechanismus
The mechanism of action of butyl(butylcarbamoyl)carbamyl chloride involves the reactivity of the carbamoyl chloride group. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acids, carbamates, and ureas. These reactions are typically facilitated by the presence of catalysts or specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different alkyl groups.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of butyl groups.
Phenylcarbamoyl chloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Butyl(butylcarbamoyl)carbamyl chloride is unique due to its specific butyl substitution, which can influence its reactivity and the properties of the products formed. The butyl groups can provide steric hindrance, affecting the reaction rates and selectivity compared to other carbamoyl chlorides .
Eigenschaften
CAS-Nummer |
13188-07-3 |
|---|---|
Molekularformel |
C10H19ClN2O2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
N-butyl-N-(butylcarbamoyl)carbamoyl chloride |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
XBEWJHNZCGWVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N(CCCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

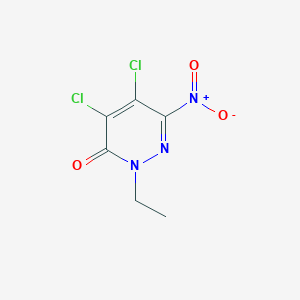
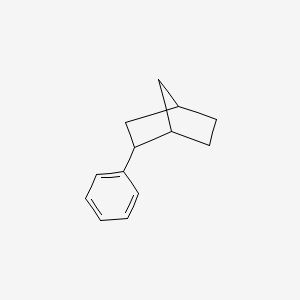


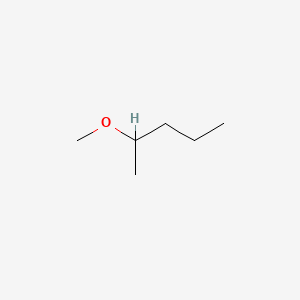
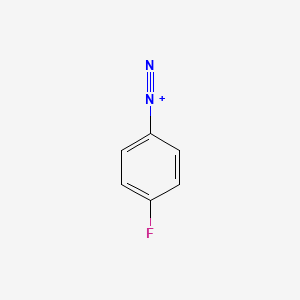
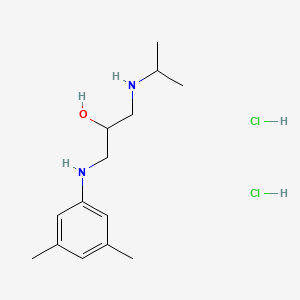
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

